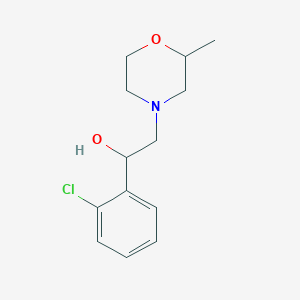![molecular formula C19H22N4O2 B7544516 2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is commonly referred to as MPPO and has been found to exhibit several unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of MPPO is not yet fully understood, but it is believed to involve the modulation of several key signaling pathways in the body. MPPO has been found to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPPO has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory properties, MPPO has also been found to exhibit antioxidant effects, which may contribute to its neuroprotective properties. MPPO has also been found to modulate the activity of several neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPPO for lab experiments is its high potency, which allows for the use of lower concentrations in experiments. However, one limitation of MPPO is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving MPPO. One promising direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of MPPO and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of MPPO involves several steps, including the reaction of 4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with 1H-pyrazole-5-carbaldehyde. The final step involves the reaction of the resulting compound with 2-bromo-2-methylpropionyl bromide to yield MPPO.
Aplicaciones Científicas De Investigación
MPPO has been found to exhibit several potential applications in scientific research. One of the most promising applications of MPPO is in the field of neuroscience, where it has been found to exhibit neuroprotective effects. MPPO has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-24-17-4-2-15(3-5-17)19-21-16(13-25-19)12-23-10-7-14(8-11-23)18-6-9-20-22-18/h2-6,9,13-14H,7-8,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLULNBBSSXFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CN3CCC(CC3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3,3,3-trifluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B7544489.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)
![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)
